7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one 7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 950266-16-7
VCID: VC2906188
InChI: InChI=1S/C14H12N2O3S/c1-18-10-4-3-8(5-11(10)19-2)9-6-20-13-12(9)15-7-16-14(13)17/h3-7H,1-2H3,(H,15,16,17)
SMILES: COC1=C(C=C(C=C1)C2=CSC3=C2N=CNC3=O)OC
Molecular Formula: C14H12N2O3S
Molecular Weight: 288.32 g/mol

7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

CAS No.: 950266-16-7

Cat. No.: VC2906188

Molecular Formula: C14H12N2O3S

Molecular Weight: 288.32 g/mol

* For research use only. Not for human or veterinary use.

7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one - 950266-16-7

Specification

CAS No. 950266-16-7
Molecular Formula C14H12N2O3S
Molecular Weight 288.32 g/mol
IUPAC Name 7-(3,4-dimethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C14H12N2O3S/c1-18-10-4-3-8(5-11(10)19-2)9-6-20-13-12(9)15-7-16-14(13)17/h3-7H,1-2H3,(H,15,16,17)
Standard InChI Key BEMNNMICBJBWSP-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=CSC3=C2N=CNC3=O)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=CSC3=C2N=CNC3=O)OC

Introduction

Chemical Structure and Properties

Chemical Identification

Synthesis Methods

General Synthesis of Thienopyrimidines

Thienopyrimidines represent a significant class of heterocyclic compounds that can be synthesized through multiple synthetic routes, each offering specific advantages depending on the desired substitution patterns and functional groups. The synthesis of thienopyrimidines typically involves the condensation of thiophene derivatives with appropriate pyrimidine precursors under carefully controlled reaction conditions. This fundamental approach serves as the basis for developing more specialized synthetic methods tailored to specific structural requirements.

A common synthetic pathway begins with thiophene-2-carboxaldehyde or structurally related derivatives, which undergo controlled reactions with pyrimidine precursors. These reactions often require specific catalysts, temperature conditions, and solvents to achieve optimal yields and stereoselectivity. The condensation reaction typically proceeds through intermediate formation, followed by cyclization to generate the fused heterocyclic system characteristic of thienopyrimidines .

For thieno[2,3-d]pyrimidine derivatives, which are structural isomers of the title compound, researchers have documented successful synthesis involving 2-aminothiophene-3-carboxylic acid as a starting material. In one documented approach, this precursor is treated with benzoyl chloride in pyridine at controlled temperatures, first at 0°C and then at room temperature, to facilitate the formation of key intermediates in the synthetic pathway .

Biological Activities

Antimicrobial Properties

One of the most extensively studied biological activities of thienopyrimidine derivatives is their antimicrobial potential. Compounds structurally related to 7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one have demonstrated significant antibacterial activity against various microbial pathogens, suggesting potential applications in developing novel antimicrobial agents .

Specifically, thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been screened for antibacterial activity against gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis. These studies provide valuable insights into the antimicrobial potential of the thienopyrimidine scaffold and may inform the design of more potent and selective antimicrobial agents based on this structural framework .

Additionally, some thienopyrimidine derivatives have shown activity against DNA repair proteins, specifically inhibiting the interaction between REV7 and other components of the DNA repair machinery. This property could be exploited in developing adjuvant therapies for cancer treatment, potentially increasing the sensitivity of cancer cells to DNA-damaging chemotherapeutic agents .

Other Biological Activities

Beyond antimicrobial and anticancer properties, thienopyrimidines exhibit a range of other biological activities that expand their potential therapeutic applications. Research has demonstrated that compounds in this class possess anti-inflammatory and analgesic properties, suggesting their potential utility in managing pain and inflammatory conditions.

The specific contribution of the 3,4-dimethoxyphenyl substituent to the biological activity of 7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is particularly noteworthy. Studies on related compounds suggest that this substitution pattern may enhance certain biological activities, potentially through improved interactions with specific biological targets or enhanced pharmacokinetic properties .

It is also worth noting that structural modifications of the basic thienopyrimidine scaffold, including changes to the substitution pattern on the phenyl ring or alterations to the heterocyclic core, can significantly affect biological activity. This structural flexibility provides medicinal chemists with opportunities to fine-tune the biological properties of these compounds through rational design and synthesis of structural analogs .

Structure-Activity Relationships

Role of 3,4-dimethoxyphenyl Group

The 3,4-dimethoxyphenyl substituent in 7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one plays a crucial role in determining the compound's biological activity and physicochemical properties. Research on related compounds suggests that this specific substitution pattern on the phenyl ring significantly influences the compound's electronic properties and its ability to interact with biological targets .

In studies of structurally related compounds, researchers have observed that the presence of hydroxy or methoxy groups at the 3' and 4' positions of the phenyl ring is often crucial for biological activity. For instance, in related inhibitors, the 3,4-dihydroxyphenyl moiety has been identified as essential for activity, suggesting that the dimethoxy groups in our target compound might serve similar functions in potential biological interactions .

Furthermore, the methoxy groups can affect the compound's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. These substituents may also participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity .

Importance of Thiophene and Pyrimidine Rings

The fused thiophene and pyrimidine rings that form the core of 7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one contribute significantly to its biological properties and chemical reactivity. This heterocyclic system provides a rigid scaffold that can position functional groups in specific spatial orientations, facilitating interactions with biological targets.

The pyrimidine ring, with its nitrogen atoms and carbonyl group at the 4-position (in the 4-one form), provides additional sites for potential hydrogen bonding and other interactions with biological targets. The specific arrangement of these functional groups within the fused ring system is often critical for the compound's ability to bind to specific proteins or receptors .

Comparison with Related Compounds

Comparative analysis of 7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one with structurally related compounds provides valuable insights into structure-activity relationships within this chemical class. Several structural analogs and derivatives have been synthesized and studied, offering a broader understanding of how specific structural modifications affect biological activity and physicochemical properties .

One such related compound is 7-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)methyl]-4-thieno[3,2-d]pyrimidinone, which features an additional (3-methoxyphenyl)methyl substituent at the N-3 position. This modification likely alters the compound's binding properties and potentially its biological activity profile compared to the parent compound .

Another structural relative is 2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one, where the thiophene ring is replaced by a chromeno system. This compound belongs to the class of chromeno-pyrimidine derivatives and has been explored for potential applications in medicinal chemistry, particularly as an antitumor agent. The structural differences between this compound and our target molecule highlight how changes to the heterocyclic core can redirect biological activity toward different therapeutic applications.

Table 2: Comparison of 7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesPotential Biological Activities
7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-oneC₁₄H₁₂N₂O₃S288.32Base compoundAnti-inflammatory, analgesic, antimicrobial
7-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)methyl]-4-thieno[3,2-d]pyrimidinoneC₂₃H₁₉N₃O₄SNot specifiedAdditional (3-methoxyphenyl)methyl at N-3Not specified
2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-oneC₂₀H₁₈N₂O₄350.4Chromeno system instead of thiopheneAntitumor activity
Thieno[2,3-d]pyrimidin-4(3H)-one derivativesVariesVariesDifferent fusion pattern of thiophene and pyrimidine ringsAntibacterial, 17β-HSD1 inhibition, anticancer

These comparisons underscore the versatility of the basic heterocyclic scaffold and how strategic modifications can tune the biological activity toward specific therapeutic targets .

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